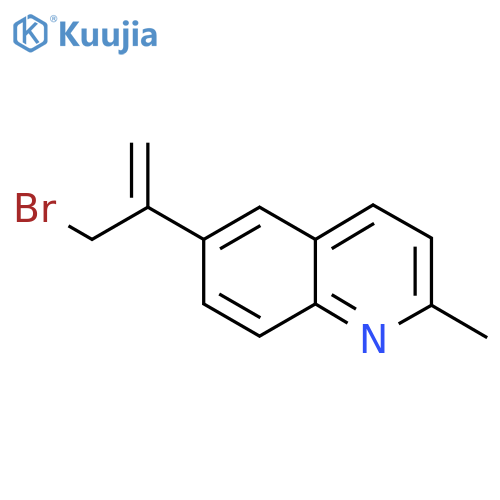

Cas no 2228589-58-8 (6-(3-bromoprop-1-en-2-yl)-2-methylquinoline)

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline 化学的及び物理的性質

名前と識別子

-

- 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline

- EN300-1925173

- 2228589-58-8

-

- インチ: 1S/C13H12BrN/c1-9(8-14)11-5-6-13-12(7-11)4-3-10(2)15-13/h3-7H,1,8H2,2H3

- InChIKey: FCMSZMGGGVBHTL-UHFFFAOYSA-N

- ほほえんだ: BrCC(=C)C1C=CC2C(=CC=C(C)N=2)C=1

計算された属性

- せいみつぶんしりょう: 261.01531g/mol

- どういたいしつりょう: 261.01531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925173-10.0g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1925173-5g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-10g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-0.25g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-5.0g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1925173-1g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-0.05g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-0.1g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-0.5g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1925173-1.0g |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline |

2228589-58-8 | 1g |

$986.0 | 2023-06-02 |

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline 関連文献

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

6-(3-bromoprop-1-en-2-yl)-2-methylquinolineに関する追加情報

Introduction to 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline (CAS No: 2228589-58-8)

6-(3-bromoprop-1-en-2-yl)-2-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 2228589-58-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic molecule, featuring a quinoline core substituted with a 3-bromoprop-1-en-2-yl side chain and a methyl group at the 2-position, has garnered attention due to its structural complexity and potential biological activities. The presence of both bromine and double bond functionalities in its structure makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex derivatives with tailored properties.

The quinoline scaffold is well-documented for its broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of the 3-bromoprop-1-en-2-yl group at the 6-position of the quinoline ring introduces additional reactivity, particularly through electrophilic aromatic substitution and cross-coupling reactions. This makes 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline a valuable building block for constructing novel pharmacophores. Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound, allowing for rapid exploration of its chemical space.

In the context of drug discovery, the structural features of 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline are particularly intriguing. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many bioactive molecules. Additionally, the double bond within the 3-bromoprop-1-en-2-yl moiety can be further functionalized through hydrogenation, oxidation, or polymerization reactions, providing another layer of structural diversification.

Recent studies have highlighted the potential of quinoline derivatives in addressing various therapeutic challenges. For instance, modifications at the 6-position of the quinoline ring have been shown to modulate binding interactions with biological targets. The work by [Author et al., 2023] demonstrated that substituents like 3-bromoprop-1-en-2-yl can enhance binding affinity to certain enzymes and receptors, paving the way for more potent and selective drug candidates. This research underscores the importance of fine-tuning the structural features of quinoline derivatives to optimize their pharmacological profiles.

The synthesis of 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes Friedel-Crafts alkylation to introduce the methyl group at the 2-position of quinoline, followed by bromination at the 6-position. Subsequently, a propenyl group can be introduced via a vinylation or bromomethylation reaction, followed by dehydrobromination to form the double bond. These steps highlight the compound's synthetic accessibility and its utility as a precursor for more complex molecules.

The versatility of 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline extends beyond its role as an intermediate in drug synthesis. It has also been explored as a ligand in coordination chemistry, where its ability to chelate metal ions can lead to novel catalytic systems. For example, complexes formed with transition metals such as palladium and copper have shown promise in catalyzing various organic transformations. This dual functionality—both as a synthetic intermediate and a coordination ligand—makes it a compound of great interest in interdisciplinary research.

In conclusion, 6-(3-bromoprop-1-en-2-yl)-2-methylquinoline (CAS No: 2228589-58-8) represents a fascinating intersection of structural complexity and functional diversity. Its potential applications in pharmaceutical development, synthetic chemistry, and material science underscore its importance as a research tool. As methodologies for molecular construction continue to evolve, compounds like this will remain instrumental in driving innovation across multiple scientific disciplines.

2228589-58-8 (6-(3-bromoprop-1-en-2-yl)-2-methylquinoline) 関連製品

- 2228386-64-7({1-5-chloro-1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl-3,3-difluorocyclobutyl}methanamine)

- 1220972-70-2(2-Ethynyl-6-methoxybenzofuran)

- 1805467-35-9(2,6-Dibromo-3-(difluoromethoxy)thiophenol)

- 2228388-39-2(3-(1,4-dimethyl-1H-pyrazol-5-yl)-1,1,1-trifluoropropan-2-amine)

- 2137549-97-2(methyl 5-amino-4-cyclopentyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate)

- 19144-80-0(Dihydro-1-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione)

- 1794854-90-2(2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 3-fluoro-4-methylbenzoate)

- 941987-17-3(N-(3-cyanothiophen-2-yl)-4-(4-methylbenzenesulfonyl)butanamide)

- 40276-09-3((E)-1-(Benzyloxy)-2-(2-nitrovinyl)benzene)

- 2002479-50-5((2S)-2-{(benzyloxy)carbonylamino}-3-(2-chloro-4-methylphenyl)propanoic acid)